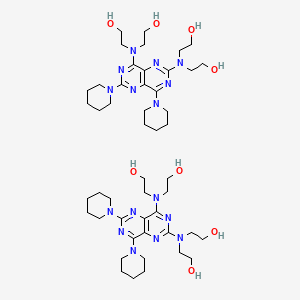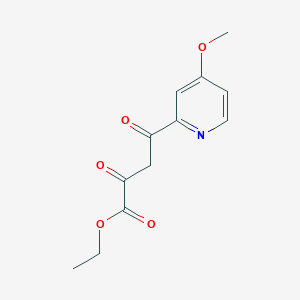
D-Threonine 1,1-Dimethylethyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Threonine 1,1-Dimethylethyl Ester Hydrochloride: is a protected form of D-Threonine, an unnatural isomer of L-Threonine. This compound is known for its role in inhibiting the growth and cell wall synthesis of Mycobacterium smegmatis. It is also used as a synthetic intermediate for the production of chiral antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride typically involves the esterification of D-Threonine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Threonine 1,1-Dimethylethyl Ester Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres .
Major Products: : The major products formed from these reactions include modified esters and derivatives of D-Threonine, which are used in various scientific and industrial applications .
Applications De Recherche Scientifique
Chemistry: : In chemistry, D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is used as a building block for synthesizing complex molecules. Its protected form allows for selective reactions without interfering with other functional groups .
Biology: : In biological research, this compound is used to study the inhibition of cell wall synthesis in bacteria. It serves as a model compound for understanding the mechanisms of antibiotic resistance .
Medicine: : In medicine, this compound is used in the development of chiral antibiotics. Its unique structure allows for the synthesis of antibiotics with specific stereochemistry, which is crucial for their effectiveness .
Industry: : Industrial applications include the production of high-purity chemicals and pharmaceuticals. The compound’s stability and reactivity make it suitable for large-scale synthesis processes .
Mécanisme D'action
Mechanism: : The mechanism by which D-Threonine 1,1-Dimethylethyl Ester Hydrochloride exerts its effects involves the inhibition of cell wall synthesis in bacteria. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Molecular Targets and Pathways: : The primary molecular targets are enzymes like transpeptidases and carboxypeptidases. By inhibiting these enzymes, the compound disrupts the cross-linking of peptidoglycan strands, leading to weakened cell walls and eventual cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include L-Threonine, D-Threonine, and their various esters and derivatives. These compounds share structural similarities but differ in their stereochemistry and reactivity .
Uniqueness: : D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is unique due to its protected form, which allows for selective reactions and its specific inhibitory effects on bacterial cell wall synthesis. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H6F2N2O2 |
|---|---|
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(2,4-13C2)1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,5+1,9+1 |
Clé InChI |
MUJOIMFVNIBMKC-RZMMYRCUSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CN[13CH]=C3[13C]#N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


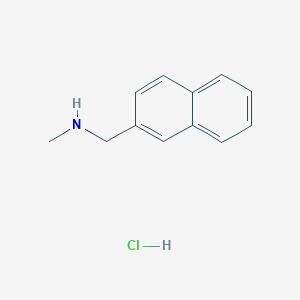
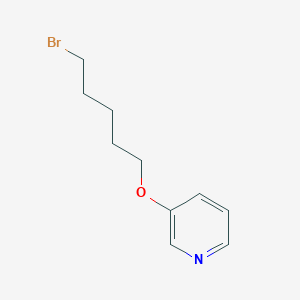
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
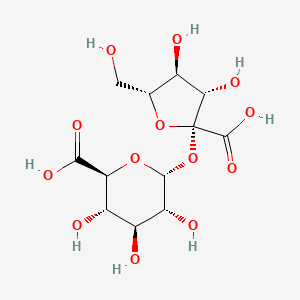
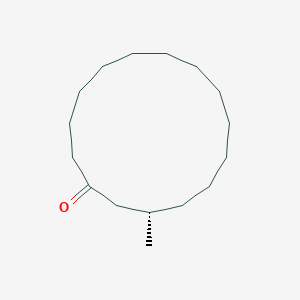
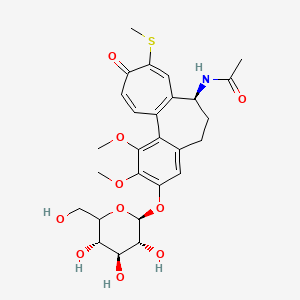
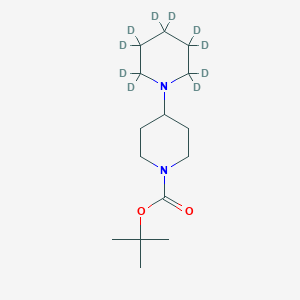

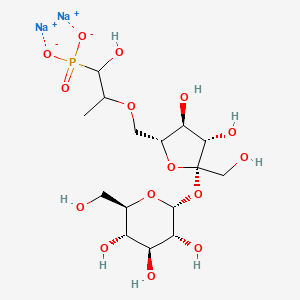

![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)
